Cas no 501008-30-6 (1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione)

1-Amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core with an amino substituent at the 1-position and a methyl group at the 3-position. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. The presence of both amino and carbonyl functionalities allows for versatile derivatization, enabling the formation of amides, imines, or other functionalized intermediates. Its stability under standard conditions and compatibility with common reagents make it a practical choice for researchers. The compound’s defined stereochemistry and purity are critical for reproducible results in synthetic pathways.
1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione structure
501008-30-6 structure
商品名:1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
CAS番号:501008-30-6
MF:C5H6N2O2
メガワット:126.113340854645
CID:1017768
PubChem ID:302572

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrole-2,5-dione,1-amino-3-methyl-(9CI)
    • 1-Amino-3-methyl-1H-pyrrole-2,5-dione
    • NSC188486
    • 1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
    • 1-Amino-3-methylpyrrole-2,5-dione
    • インチ: 1S/C5H6N2O2/c1-3-2-4(8)7(6)5(3)9/h2H,6H2,1H3
    • InChIKey: AAFIIRDTRIOOMS-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(C)=CC(N1N)=O

計算された属性

  • せいみつぶんしりょう: 126.042927438g/mol
  • どういたいしつりょう: 126.042927438g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 63.4

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F8885-2893-1g
1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
501008-30-6 95%+
1g
$301.0 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1736832-1g
1-Amino-3-methyl-1h-pyrrole-2,5-dione
501008-30-6 98%
1g
¥6579.00 2024-05-11
Life Chemicals
F8885-2893-0.5g
1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
501008-30-6 95%+
0.5g
$285.0 2023-09-05
Life Chemicals
F8885-2893-5g
1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
501008-30-6 95%+
5g
$903.0 2023-09-05
TRC
A150456-500mg
1-Amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
501008-30-6
500mg
$ 275.00 2022-06-08
Life Chemicals
F8885-2893-10g
1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
501008-30-6 95%+
10g
$1264.0 2023-09-05
Life Chemicals
F8885-2893-2.5g
1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
501008-30-6 95%+
2.5g
$602.0 2023-09-05
Life Chemicals
F8885-2893-0.25g
1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
501008-30-6 95%+
0.25g
$270.0 2023-09-05
TRC
A150456-100mg
1-Amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
501008-30-6
100mg
$ 70.00 2022-06-08
TRC
A150456-1g
1-Amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
501008-30-6
1g
$ 435.00 2022-06-08

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione 関連文献

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dioneに関する追加情報

1-Amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 501008-30-6): An Overview of Its Structure, Properties, and Applications

1-Amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 501008-30-6) is a versatile compound with a unique chemical structure that has garnered significant attention in recent years. This compound belongs to the class of pyrroles and is characterized by its 1-amino and 3-methyl substituents, along with the 2,5-dihydro and 2,5-dione functionalities. These features contribute to its diverse chemical and biological properties, making it a valuable molecule in various research and industrial applications.

The molecular formula of 1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is C6H9N3O2, and its molecular weight is approximately 147.15 g/mol. The compound's structure consists of a five-membered pyrrole ring with a double bond between the nitrogen and carbon atoms at positions 2 and 5. The presence of the 1-amino group imparts basic properties to the molecule, while the 3-methyl substituent adds steric bulk and influences its reactivity. The 2,5-dione functionality provides additional reactivity sites for various chemical transformations.

In terms of physical properties, 1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a white to off-white solid at room temperature. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). This solubility profile makes it suitable for use in various chemical reactions and biological assays.

The chemical reactivity of 1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is primarily driven by its functional groups. The 1-amino group can participate in nucleophilic reactions, forming amides or other nitrogen-containing compounds. The 3-methyl substituent can influence the electronic environment around the pyrrole ring, affecting its reactivity. The 2,5-dione functionality can undergo Michael addition reactions with nucleophiles such as amines or thiols, leading to the formation of stable adducts.

In the field of medicinal chemistry, 1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione has shown promise as a lead compound for drug discovery. Recent studies have demonstrated its potential as an inhibitor of various enzymes involved in disease pathways. For example, research published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent inhibitory activity against protein kinases implicated in cancer progression. These findings highlight the potential of 1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione as a scaffold for developing novel therapeutic agents.

Beyond its medicinal applications, 1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione has also been explored for its use in materials science. Its unique structure and reactivity make it an attractive building block for constructing functional materials with tailored properties. For instance, researchers at the University of California have utilized this compound to synthesize polymers with enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics and aerospace engineering.

In summary, 1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 501008-30-6) is a multifaceted compound with a rich chemical structure that offers numerous opportunities for research and development. Its unique combination of functional groups makes it suitable for a wide range of applications in medicinal chemistry and materials science. As ongoing research continues to uncover new properties and uses for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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